molecular formula C15H16N2O B2548460 N-[4-(Aminomethyl)phenyl]-4-methylbenzamide CAS No. 926213-43-6

N-[4-(Aminomethyl)phenyl]-4-methylbenzamide

Cat. No.: B2548460
CAS No.: 926213-43-6
M. Wt: 240.306
InChI Key: UOXAQNYCCMXRRO-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]-4-methylbenzamide is an organic compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a 4-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)phenyl]-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzoic acid and 4-aminomethylbenzylamine.

    Amidation Reaction: The 4-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 4-aminomethylbenzylamine in the presence of a base such as triethylamine to form this compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary amines.

Scientific Research Applications

N-[4-(Aminomethyl)phenyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Aminomethyl)phenyl]-4-methoxybenzamide
  • N-[4-(Aminomethyl)phenyl]-4-chlorobenzamide
  • N-[4-(Aminomethyl)phenyl]-4-fluorobenzamide

Uniqueness

N-[4-(Aminomethyl)phenyl]-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group provides steric hindrance and influences its reactivity and interaction with molecular targets.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-2-6-13(7-3-11)15(18)17-14-8-4-12(10-16)5-9-14/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXAQNYCCMXRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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